SPANphos

Overview

Description

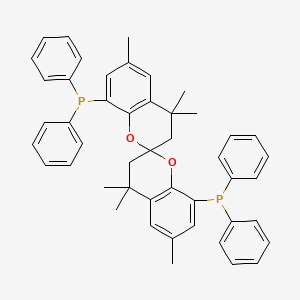

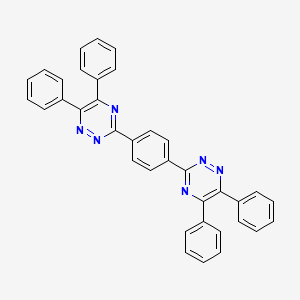

SPANphos is an organophosphorus compound used as a ligand in organometallic and coordination chemistry . It is a rare example of a trans-spanning ligand and rigidly links mutually trans coordination sites . By virtue of its C2-symmetric backbone, SPANphos forms a chiral cavity over the face of square planar complexes .

Synthesis Analysis

SPANphos can be synthesized from relatively inexpensive reagents . The first step involves the preparation of 4,4,4’,4’,6,6’-hexamethyl-2,2’-spirobi chromane via an acid-catalyzed reaction of p-cresol and acetone . The resultant spirocycle is halogenated with N-bromosuccinimide followed by lithium-bromide exchange using n-BuLi .Molecular Structure Analysis

The structure of SPANphos is unique due to its ability to form cis chelating ligands . Semiemperical AM1 and DFT calculations show that spirobichroman can assume several conformations, some of which are suitable for the formation of cis chelating SPANphos . All calculations on SPANphos complexes of PdCl2, PtCl2, and Rh(CO)Cl show that the trans complex is more stable by 4–10 kcal mol−1 .Chemical Reactions Analysis

Several SPANphos ligands based on a spirobichroman backbone form compounds of the type [Rh(nbd)(SPANphos)]BF4 (1–6) in which both norbornadiene and SPANphos act as cis chelating ligands . The cyclooctadiene rhodium chloride derivatives form bimetallic complexes .Physical And Chemical Properties Analysis

SPANphos has a chemical formula of C47H46O2P2 and a molar mass of 704.814 g/mol . It is characterized by its unique C2-symmetric backbone and its ability to form a chiral cavity over the face of square planar complexes .Scientific Research Applications

1. Ligand Properties and Structural Insights

SPANphos ligands, which are based on a spirobichroman backbone, demonstrate unique chelating behaviors. In a study by Jiménez-Rodríguez et al. (2006), SPANphos was introduced as a trans ligand, forming compounds where it acts as a cis chelating ligand alongside norbornadiene. The study revealed that SPANphos can assume several conformations suitable for cis chelation, providing insights into its structural flexibility and potential applications in coordination chemistry (Jiménez-Rodríguez et al., 2006).

2. Catalysis and Reaction Optimization

In the realm of catalysis, SPANphos has been studied for its role in improving the efficiency of reactions. For instance, in the Suzuki-Miyaura reaction, a theoretical study by Kozuch and Martin (2011) explored the use of a modified SPANphos ligand, designed to enhance the reaction cycle. This research is crucial for the development of more efficient and effective catalytic processes, with SPANphos derivatives playing a key role (Kozuch & Martin, 2011).

3. Application in Asymmetric Synthesis

SPANphos ligands have also been applied in asymmetric synthesis, a crucial area in the production of enantiomerically pure compounds. Jacquet et al. (2012) discussed the use of SPANphos in palladium-catalyzed asymmetric fluorination, achieving high enantiomeric excesses. This showcases the potential of SPANphos ligands in facilitating stereoselective reactions, which is fundamental in the synthesis of chiral pharmaceuticals and other bioactive compounds (Jacquet et al., 2012).

Mechanism of Action

Target of Action

SPANphos is an organophosphorus compound used as a ligand in organometallic and coordination chemistry . It primarily targets metal ions in organometallic complexes, forming a chiral cavity over the face of square planar complexes . The compound is a rare example of a trans-spanning ligand and rigidly links mutually trans coordination sites .

Mode of Action

The interaction of SPANphos with its targets involves the formation of chelating ligands. Several SPANphos ligands based on a spirobichroman backbone form compounds of the type [Rh (nbd) (SPANphos)]BF4 (1–6) in which both norbornadiene and SPANphos act as cis chelating ligands . This interaction results in the formation of bimetallic complexes .

Biochemical Pathways

The biochemical pathways affected by SPANphos primarily involve the formation of organometallic complexes. The compound’s ability to form chelating ligands and bimetallic complexes influences the coordination properties of the targeted metal ions . The downstream effects of these interactions are yet to be fully understood and are a subject of ongoing research.

Pharmacokinetics

Like other organophosphorus compounds, its bioavailability and pharmacokinetics would likely depend on factors such as its chemical structure, the route of administration, and the physiological characteristics of the organism .

Result of Action

The molecular effects of SPANphos action involve the formation of chelating ligands and bimetallic complexes On a cellular level, the effects would depend on the specific organometallic complexes formed and their interactions with cellular components

Future Directions

properties

IUPAC Name |

(8'-diphenylphosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl)-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H46O2P2/c1-33-27-39-43(41(29-33)50(35-19-11-7-12-20-35)36-21-13-8-14-22-36)48-47(31-45(39,3)4)32-46(5,6)40-28-34(2)30-42(44(40)49-47)51(37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-30H,31-32H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMTZMWXNZQOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5(CC2(C)C)CC(C6=C(O5)C(=CC(=C6)C)P(C7=CC=CC=C7)C8=CC=CC=C8)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H46O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336643 | |

| Record name | SPANphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SPANphos | |

CAS RN |

556797-94-5 | |

| Record name | SPANphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | racemic-8,8'-Bis(diphenylphosphino)-3,3',4,4'-tetrahydro-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[2H-1-benzopyran] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3271846.png)

![Imidazo[1,2-a]pyrimidin-7(8h)-one](/img/structure/B3271909.png)